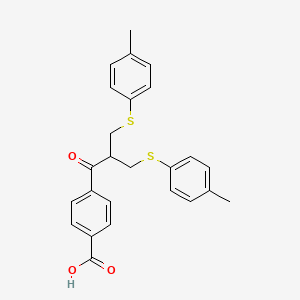

4-(3-(p-Tolylthio)-2-((p-tolylthio)methyl)propanoyl)benzoic acid

Description

Properties

IUPAC Name |

4-[3-(4-methylphenyl)sulfanyl-2-[(4-methylphenyl)sulfanylmethyl]propanoyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O3S2/c1-17-3-11-22(12-4-17)29-15-21(16-30-23-13-5-18(2)6-14-23)24(26)19-7-9-20(10-8-19)25(27)28/h3-14,21H,15-16H2,1-2H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRBIYLSQCHFHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(CSC2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(3-(p-Tolylthio)-2-((p-tolylthio)methyl)propanoyl)benzoic acid, a compound with the CAS number 124242-93-9, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H24O3S2, with a molecular weight of 436.59 g/mol. The structure features a benzoic acid core substituted with p-tolylthio groups, which are believed to influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C25H24O3S2 |

| Molecular Weight | 436.59 g/mol |

| CAS Number | 124242-93-9 |

| Purity | 98% |

Antioxidant Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antioxidant properties. In vitro studies have shown that compounds similar to this compound can scavenge free radicals and reduce oxidative stress in various cell lines. For instance, studies utilizing DPPH (1,1-diphenyl-1-picrylhydrazyl) assays demonstrated that these compounds can effectively reduce oxidative damage in fibroblasts .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown potential in inhibiting neurolysin and angiotensin-converting enzyme (ACE), both of which are crucial in regulating blood pressure and neuropeptide metabolism . The inhibition of these enzymes suggests possible applications in treating cardiovascular diseases.

Cytotoxic Effects

In studies focused on cancer cell lines, the compound demonstrated cytotoxic effects. Continuous flow synthesis methods have been used to create derivatives linked to benzoic acid that induce apoptosis in head and neck tumor cells through mitochondrial dysfunction . The mechanism involves disrupting ATP production, leading to increased cell death in cancerous cells.

Protein Degradation Pathways

Recent findings suggest that compounds related to this compound can enhance the activity of protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are essential for maintaining cellular homeostasis and have implications for aging and neurodegenerative diseases .

Study on Antioxidant Properties

In a study evaluating antioxidant activity, researchers compared various benzoic acid derivatives, including this compound. Results showed that this compound exhibited a significant reduction in DPPH radicals at concentrations as low as 5 µM, indicating strong antioxidant potential .

Cancer Cell Line Evaluation

A separate investigation assessed the cytotoxicity of this compound against several head and neck squamous cell carcinoma (HNSCC) lines. The results indicated an IC50 value significantly lower than that of control compounds, highlighting its efficacy as a potential anticancer agent .

Comparison with Similar Compounds

Key Differences and Implications

Substituent Effects: Thioether vs. Sulfonyl: Compound II’s p-tolylthio groups (electron-donating) contrast with the electron-withdrawing tosyl groups in its sulfonyl analog (). This difference may alter reactivity in nucleophilic substitutions or hydrogen bonding . Heterocyclic vs.

Synthetic Complexity :

- Compound II requires controlled formaldehyde addition and crystallization, whereas thiazole derivatives involve multi-step condensations with aromatic aldehydes .

Physicochemical Properties: The nitro group in 4-(4-nitrobenzylideneamino) benzoic acid () increases polarity and UV activity, whereas Compound II’s thioethers may improve lipid solubility . Tosyl analogs () exhibit higher molecular weight (500.58 g/mol vs.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-(3-(p-Tolylthio)-2-((p-tolylthio)methyl)propanoyl)benzoic acid, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves sequential thioether formation and Friedel-Crafts acylation. For example, coupling p-tolylthiol with a propanoyl precursor under basic conditions (e.g., K₂CO₃ in DMF) at 80°C for 12 hours ensures thioether linkage. Subsequent acylation of the benzoic acid moiety requires anhydrous AlCl₃ as a catalyst in dichloromethane. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol yields >95% purity. Monitor intermediates using TLC (Rf ~0.3–0.5) and confirm final structure via ¹H/¹³C NMR .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HR-MS) and ¹H/¹³C NMR are critical. For NMR, expect aromatic proton signals at δ 7.2–8.1 ppm (benzoic acid and p-tolyl groups) and methylene protons from the propanoyl backbone at δ 3.1–3.5 ppm. FT-IR confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ and thioether (C-S) at ~650 cm⁻¹. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm is recommended .

Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?

- Methodological Answer : Due to its hydrophobic thioether groups, prepare stock solutions in DMSO (≤1% v/v final concentration) and dilute in PBS containing 0.1% Tween-80. Sonication (30 min at 40°C) enhances dissolution. For stability, avoid prolonged storage in aqueous media; use freshly prepared solutions to prevent aggregation .

Q. What are the critical parameters for optimizing reaction yields during thioether bond formation?

- Methodological Answer : Key factors include stoichiometric excess of p-tolylthiol (1.5 equivalents), inert atmosphere (N₂/Ar) to prevent oxidation, and reaction monitoring via LC-MS. Substituent steric hindrance may reduce yields; adding catalytic amounts of KI (10 mol%) can accelerate nucleophilic substitution .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets, such as enzymes with thiol-dependent active sites?

- Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate interactions. Parameterize the thioether groups using the CHARMM force field. Validate predictions with in vitro enzymatic assays (e.g., inhibition of cysteine proteases via IC₅₀ measurements). Compare docking scores (ΔG) with experimental data to refine computational models .

Q. How should researchers resolve contradictions in reported biological activity across studies (e.g., varying IC₅₀ values)?

- Methodological Answer : Standardize assay conditions: pH (7.4), temperature (37°C), and cell passage number. Perform dose-response curves in triplicate with positive controls (e.g., E-64 for cysteine proteases). Use meta-analysis tools (e.g., RevMan) to assess heterogeneity between studies, focusing on variables like solvent choice or enzyme source .

Q. What experimental strategies mitigate degradation of this compound during long-term stability studies?

- Methodological Answer : Store lyophilized samples at -80°C under argon. For solution stability, add antioxidants (0.01% BHT) and maintain pH 6–7. Characterize degradation products via LC-MS/MS; primary degradation pathways include oxidation of thioethers to sulfoxides. Accelerated stability testing (40°C/75% RH for 4 weeks) predicts shelf life .

Q. How can the mechanism of action be elucidated when working with poorly characterized biological targets?

- Methodological Answer : Employ affinity chromatography (immobilized compound on NHS-activated Sepharose) to pull down interacting proteins from cell lysates. Identify bound proteins via tryptic digest and LC-MS/MS. Validate targets using CRISPR knockouts and rescue experiments. Cross-reference with STRING database for pathway enrichment analysis .

Methodological Notes

- Data Interpretation : When NMR spectra show unexpected splitting (e.g., diastereotopic protons), use COSY and NOESY to confirm spatial arrangements.

- Contradictory Results : Replicate experiments across independent labs using identical synthetic batches. Share raw data (e.g., NMR FID files) via repositories like Zenodo for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.